An In-depth Technical Guide to Lithium 1,3,4-Thiadiazole-2-carboxylate and the Broader Significance of the 1,3,4-Thiadiazole Scaffold in Pharmaceutical Research
An In-depth Technical Guide to Lithium 1,3,4-Thiadiazole-2-carboxylate and the Broader Significance of the 1,3,4-Thiadiazole Scaffold in Pharmaceutical Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of Lithium 1,3,4-thiadiazole-2-carboxylate (CAS 2138280-26-7), positioned within the wider context of the 1,3,4-thiadiazole class of heterocyclic compounds. Recognizing the limited publicly available data for this specific lithium salt, this document leverages data from analogous structures and the extensive body of research on the 1,3,4-thiadiazole core to offer a valuable resource for researchers in drug discovery and development. We will delve into the known properties, plausible synthetic routes, essential characterization techniques, and the significant therapeutic potential of this chemical family.
The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[1][2] Its mesoionic character allows for effective membrane penetration, while the ring's high in vivo stability and capacity for diverse substitutions at the C2 and C5 positions make it an attractive framework for designing novel therapeutic agents.[1][3] The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine, a key component of nucleobases, which may explain its ability to interfere with DNA replication processes in cancer cells.[3][4]
Profile of Lithium 1,3,4-Thiadiazole-2-carboxylate (CAS 2138280-26-7)
Direct experimental data for Lithium 1,3,4-thiadiazole-2-carboxylate is sparse in peer-reviewed literature. The available information is primarily from commercial suppliers.
| Property | Data | Source |
| CAS Number | 2138280-26-7 | BLD Pharm |
| Molecular Formula | C₃HLiN₂O₂S | BLD Pharm |
| Molecular Weight | 136.06 g/mol | BLD Pharm |
| SMILES Code | O=C(C1=NN=CS1)[O-].[Li+] | BLD Pharm |
| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm |
Given its structure as a lithium salt of a carboxylic acid, it is expected to be a solid at room temperature with some degree of solubility in polar solvents. The precise determination of its physical properties such as melting point, solubility, and hygroscopicity would require experimental evaluation, which is a critical step in the pre-formulation studies of any potential drug candidate.
Synthesis and Characterization of 1,3,4-Thiadiazole-2-Carboxylic Acid Derivatives
General Synthetic Pathway
The synthesis of 5-substituted-1,3,4-thiadiazole-2-amines from aromatic carboxylic acids and thiosemicarbazide is a foundational reaction. This can be followed by modifications to introduce the carboxylate functionality. A representative synthetic scheme is outlined below.
Caption: General synthetic route to 1,3,4-thiadiazole derivatives.
Exemplary Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine
This protocol is adapted from a general procedure for the synthesis of 1,3,4-thiadiazole-2-amine derivatives.[3]
Materials:
-
Substituted aromatic carboxylic acid (10 mmol)
-
Thiosemicarbazide (10 mmol)
-
Phosphorus oxychloride (POCl₃) (15 mL)
-
Ice-cold water
-
Ammonia solution
-
Ethanol for recrystallization
Procedure:
-
A mixture of the aromatic carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol) is carefully added to phosphorus oxychloride (15 mL) in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is refluxed for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and slowly poured onto crushed ice with constant stirring.
-
The resulting solution is neutralized with an ammonia solution to precipitate the crude product.
-
The solid precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-aryl-1,3,4-thiadiazol-2-amine.
Characterization Techniques
The structural elucidation of the synthesized compounds relies on a combination of spectroscopic methods.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected characteristic peaks include N-H stretching vibrations (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-S stretching (around 700-800 cm⁻¹). For the carboxylate salt, a strong absorption band for the carboxylate anion (COO⁻) would be expected around 1550-1610 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The chemical shifts of protons on any aromatic or aliphatic substituents would be observed. The N-H protons of an amino group typically appear as a broad singlet.
-
¹³C-NMR: The carbon atoms of the 1,3,4-thiadiazole ring are expected to resonate at approximately 150-170 ppm.[6] The carbonyl carbon of the carboxylate group would also be observable.
-
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound.
Applications in Drug Development: A Focus on Anticancer Activity
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel anticancer agents.[1][3][4] Derivatives have shown efficacy against a range of cancer cell lines, often through the inhibition of key enzymes involved in tumor progression.[2][7]
Mechanism of Action: Enzyme Inhibition
A primary mechanism of action for many 2-amino-1,3,4-thiadiazole derivatives is the inhibition of enzymes crucial for cancer cell survival and proliferation.[2] One such target is Inosine 5'-Monophosphate Dehydrogenase (IMPDH) , a key enzyme in the de novo biosynthesis of purine nucleotides.[2] Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, which in turn halts DNA and RNA synthesis and arrests cell proliferation.[2]
Caption: Inhibition of IMPDH by 2-amino-1,3,4-thiadiazole metabolites disrupts purine synthesis.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.
-
Substitution at C5: The introduction of an aromatic ring at the 5-position of the thiadiazole core often enhances anticancer activity.[2][3] The electronic properties and steric bulk of substituents on this aromatic ring can further modulate the compound's potency.
-
Substitution at C2: Modifications at the 2-position, often an amino group, provide a handle for introducing further diversity. Acylation or the introduction of other functional groups can influence the compound's interaction with its biological target.
Conclusion
Lithium 1,3,4-thiadiazole-2-carboxylate, while not extensively characterized in the public domain, belongs to a class of compounds with immense potential in pharmaceutical research. The 1,3,4-thiadiazole scaffold is a proven platform for the development of potent and selective therapeutic agents, particularly in oncology. This guide has provided a framework for understanding the synthesis, characterization, and biological importance of this compound class. Further experimental investigation into the specific physical and pharmacological properties of Lithium 1,3,4-thiadiazole-2-carboxylate is warranted to fully elucidate its potential as a drug development candidate.
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